Cas no 845751-92-0 (7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride)

7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
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- Inchi: 1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)5-3-2-4-6(9)7(5)11-12/h2-4H,1H3
- InChI Key: ILOYQKIZJQLFST-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC=C2Br)=C(S(Cl)(=O)=O)N1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120469-5G |
7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
845751-92-0 | 95% | 5g |
¥ 15,127.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120469-250MG |
7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
845751-92-0 | 95% | 250MG |
¥ 2,019.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120469-100MG |
7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
845751-92-0 | 95% | 100MG |
¥ 1,260.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128064-10g |
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
845751-92-0 | 98% | 10g |
¥41256.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120469-1G |
7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
845751-92-0 | 95% | 1g |
¥ 5,042.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128064-5g |
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
845751-92-0 | 98% | 5g |
¥19802.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120469-500MG |
7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
845751-92-0 | 95% | 500MG |
¥ 3,366.00 | 2023-04-13 | |
Chemenu | CM332383-1g |
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
845751-92-0 | 95%+ | 1g |
$753 | 2023-02-01 | |
Chemenu | CM332383-100mg |
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
845751-92-0 | 95%+ | 100mg |
$765 | 2021-08-18 | |
Chemenu | CM332383-250mg |
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
845751-92-0 | 95%+ | 250mg |
$1185 | 2021-08-18 |
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride Related Literature
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Zhaomin Hao,Shishuai Yang,Jingyang Niu,Zhiqiang Fang,Liangliang Liu,Qingsong Dong,Shuyan Song,Yong Zhao Chem. Sci., 2018,9, 5640-5645
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
Additional information on 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride (CAS No. 845751-92-0)
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride, with the CAS number 845751-92-0, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and material science. The presence of the bromine atom at position 7 and the methyl group at position 2 imparts unique electronic and steric properties to the molecule, making it a valuable building block for various chemical transformations.
The structure of 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride consists of an indazole ring system, where the sulfonyl chloride group is attached at position 3. This functional group is highly reactive and plays a crucial role in enabling various nucleophilic substitutions, making it a versatile intermediate in organic synthesis. Recent studies have highlighted its potential as a key precursor in the development of bioactive molecules, particularly in the context of kinase inhibitors and other enzyme-targeted therapies.
One of the most notable aspects of this compound is its ability to undergo diverse transformations under mild reaction conditions. For instance, substitution reactions with amine or hydroxyl groups can lead to the formation of sulfonamides or sulfonate esters, respectively. These derivatives have been explored in preclinical studies for their potential anti-inflammatory, antitumor, and antimicrobial activities. The integration of bromine into the indazole framework further enhances its reactivity and selectivity in these transformations.
The synthesis of 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have made it possible to synthesize this compound more efficiently, reducing environmental impact while maintaining product quality.
In terms of applications, this compound has found utility in both academic research and industrial settings. Its role as an intermediate in drug discovery has been particularly significant, with ongoing research focusing on its potential as a scaffold for developing novel therapeutic agents. Additionally, its unique electronic properties make it a candidate for applications in materials science, such as in the development of advanced polymers or electronic materials.
The study of 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride has also contributed to our understanding of sulfur-based functional groups in organic chemistry. The sulfonyl chloride group serves as an excellent leaving group, facilitating various nucleophilic substitutions that are fundamental to many organic reactions. This insight has been instrumental in designing more efficient synthetic pathways for complex molecules.
In conclusion, 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride (CAS No. 845751-92-0) stands out as a critical compound in modern organic chemistry due to its structural versatility and reactivity. Its applications span across drug discovery, material science, and chemical synthesis, making it an essential tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its significance in the chemical landscape is expected to grow further.
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